N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester
Overview
Description
Synthesis Analysis
- Transition Metal Catalyzed Reactions : A Cu(OAc)2-catalyzed method has been reported for the facile synthesis of 1H-indazoles. This approach involves N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, N–H ketimine species are formed, followed by Cu(OAc)2-catalyzed reactions to yield a diverse range of 1H-indazoles in good to excellent yields . Solvent-Free Synthesis of 2H-Indazoles : An intriguing approach involves consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent. Starting from 2-azidobenzaldehydes and amines, 2H-indazoles are synthesized via this environmentally friendly route .
Molecular Structure Analysis
The molecular structure of N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester consists of an indazole moiety (N1–N2/C2–C8) that is planar, with minimal deviation from the mean plane. The acetamino group (N3/C9–C10/O1) is not coplanar with the indazole ring .
Scientific Research Applications
Spectroscopic and Electrochemical Studies
Research on similar compounds like L-valine methyl ester derivatives has led to insights in spectroscopy and electrochemistry. For instance, Köster et al. (2008) studied ferrocenyl triazole amino acid and peptide bioconjugates, including L-valine derivatives. They utilized spectroscopic methods like circular dichroism (CD) and NMR to investigate the solution structures of these compounds, revealing key insights into their intramolecular hydrogen bonding and electrochemical properties (Köster et al., 2008).
Chromatographic Applications
The compound N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, related to L-valine methyl ester, was studied by Charles and Gil-av (1980) for its use in chromatography. This study found that it serves as an effective stationary phase for the resolution of optical isomers in gas-liquid chromatography, displaying excellent stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).
Polymer Synthesis
In polymer chemistry, Zhang et al. (2004) synthesized a chiral N-substituted maleimide, namely (S)-(−)-N-maleoyl-L-valine methyl ester. This compound was used in asymmetric anionic polymerizations, leading to polymers with high specific rotations and threo-diisotactic structures. This research contributes significantly to the field of polymer synthesis and stereochemistry (Zhang et al., 2004).
Supramolecular Chemistry
In supramolecular chemistry, Cheuk et al. (2003) synthesized 4-ethynylbenzoyl-l-valine methyl ester and investigated its polymerization and hydrogen-bonding interactions. This research is pivotal in understanding the assembly of complex molecular systems and their responsive behavior to environmental changes (Cheuk et al., 2003).
Prodrug Research
Vollmann et al. (2008) synthesized L-valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride as a prodrug of an adenosine A2A receptor antagonist. This study contributes to the field of medicinal chemistry by exploring the stability and cleavage properties of amino acid ester prodrugs (Vollmann et al., 2008).
Future Directions
properties
IUPAC Name |
methyl (2S)-2-(1H-indazole-3-carbonylamino)-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)11(14(19)20-3)15-13(18)12-9-6-4-5-7-10(9)16-17-12/h4-8,11H,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCMSGDELHUGP-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342455 | |
Record name | Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester | |
CAS RN |
1563540-10-2 | |
Record name | Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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